Senecioylcholine

Description

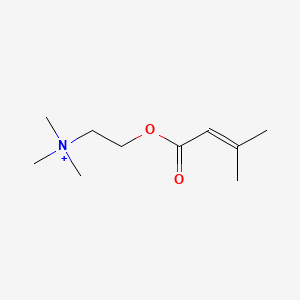

Senecioylcholine is a choline ester identified in the hypobranchial glands of predatory marine gastropods within the Muricidae family, such as Acanthinucella spirata and Stramonita haemastoma . Structurally, it comprises choline linked to senecioyl acid (a branched α,β-unsaturated carboxylic acid). The compound is biosynthesized by these organisms as part of their chemical defense and prey immobilization strategies.

Isolation and detection of this compound typically involve thin-layer chromatography (TLC) for preliminary screening, followed by mass spectrometry (MS) and nuclear magnetic resonance (NMR) for structural confirmation . Preclinical studies highlight its neuromuscular blocking activity, particularly in inducing paralytic effects in marine bivalves, a mechanism critical for Muricidae predation . Its drug-like properties, including stability and oral bioavailability, have spurred interest in therapeutic applications, such as muscle relaxation and antimicrobial agents .

Properties

CAS No. |

20284-79-1 |

|---|---|

Molecular Formula |

C10H20NO2+ |

Molecular Weight |

186.27 g/mol |

IUPAC Name |

trimethyl-[2-(3-methylbut-2-enoyloxy)ethyl]azanium |

InChI |

InChI=1S/C10H20NO2/c1-9(2)8-10(12)13-7-6-11(3,4)5/h8H,6-7H2,1-5H3/q+1 |

InChI Key |

VPXGYWMXCNLDKD-UHFFFAOYSA-N |

SMILES |

CC(=CC(=O)OCC[N+](C)(C)C)C |

Canonical SMILES |

CC(=CC(=O)OCC[N+](C)(C)C)C |

Other CAS No. |

20284-79-1 |

Synonyms |

eta,beta-dimethacryloylcholine senecioylcholine senecioylcholine iodide tigloylcholine |

Origin of Product |

United States |

Comparison with Similar Compounds

(a) Murexine (Urocanylcholine)

- Structure : Contains an imidazole ring conjugated to an acryloyl group, unlike this compound’s linear α,β-unsaturated ester .

- Bioactivity : Acts as a potent nicotinic acetylcholine receptor antagonist, inducing rapid paralysis in prey. This compound, while also paralytic, exhibits broader antimicrobial effects against marine pathogens .

- Clinical Use : Murexine’s historical applications in muscle relaxation contrast with this compound’s ongoing preclinical evaluation .

(b) Tigloylcholine

- Structural Isomerism: The tiglic acid moiety in tigloylcholine differs from this compound in the position of the methyl group on the unsaturated chain. This minor alteration significantly impacts receptor binding kinetics, with tigloylcholine showing lower paralytic potency in mussel assays .

(c) Dihydromurexine and N-Methylmurexine

- Saturation and Methylation : Dihydromurexine’s saturated backbone reduces its bioactivity compared to murexine, while N-methylmurexine’s methyl group enhances metabolic stability, prolonging its effects .

Pharmacological and Toxicological Profiles

- Muscle Relaxation : this compound and murexine both inhibit neuromuscular junctions but via distinct mechanisms. Murexine directly blocks receptors, whereas this compound may interfere with ion channels .

- Antimicrobial Activity : this compound outperforms analogs like dihydromurexine against Vibrio spp., suggesting its utility in combating biofilm-associated infections .

Detection and Isolation Challenges

While TLC remains the primary screening tool for these compounds, this compound’s structural similarity to tigloylcholine necessitates advanced MS/MS or chiral NMR for unambiguous identification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.